molecular formula C11H13BrN2O3S B3858216 N-[(5-bromo-3-pyridinyl)carbonyl]methionine

N-[(5-bromo-3-pyridinyl)carbonyl]methionine

Cat. No.: B3858216
M. Wt: 333.20 g/mol
InChI Key: SVYTWVAWBPJOMD-UHFFFAOYSA-N
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Description

N-[(5-Bromo-3-pyridinyl)carbonyl]methionine is a synthetic noncanonical amino acid (ncAA) designed for advanced research in genetic code expansion (GCE) and chemical biology. This compound is anticipated to function as a methionine analog, integrating a 5-bromo-3-pyridinyl carbonyl moiety. This functional group can serve as a versatile handle for further bioorthogonal modification or as a probe to study protein structure and function. GCE methodologies allow for the site-specific incorporation of ncAAs like this one into proteins in live cells using engineered amino acyl-tRNA synthetase/tRNA (AARS/tRNA) pairs . This enables the precise introduction of probes, such as the bromine atom for heavy-atom derivatization or the aromatic pyridine ring for spectroscopic studies, into a protein of interest at a genetically encoded amber stop codon . The primary research applications for this compound include, but are not limited to, probing protein structure and dynamics through techniques such as X-ray crystallography, serving as a site-specific cross-linker to investigate intra- and intermolecular protein-protein interactions, and acting as a precursor for post-translational labeling via metal-catalyzed or copper-free "click" chemistry to attach fluorophores or other small-molecule probes . By offering a method to incorporate defined chemical properties directly into a protein's sequence, this reagent provides a powerful alternative to traditional, often disruptive, fusion protein tags and is particularly valuable for studying complex membrane proteins . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5-bromopyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3S/c1-18-3-2-9(11(16)17)14-10(15)7-4-8(12)6-13-5-7/h4-6,9H,2-3H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYTWVAWBPJOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 5 Bromo 3 Pyridinyl Carbonyl Methionine

Retrosynthetic Analysis and Strategic Precursor Selection for N-[(5-bromo-3-pyridinyl)carbonyl]methionine

A retrosynthetic analysis of the target molecule, this compound, reveals that the most logical disconnection is at the amide bond. This bond connects the 5-bromo-3-pyridinylcarbonyl moiety and the amino group of methionine. This disconnection simplifies the molecule into two primary precursors: 5-bromonicotinic acid and L-methionine.

Figure 1: Retrosynthetic Disconnection of this compound

Target Molecule: this compound

Disconnection: Amide Bond

Precursors: 5-Bromonicotinic Acid and L-Methionine

The selection of these precursors is strategic due to their commercial availability and well-established reactivity. 5-Bromonicotinic acid provides the brominated pyridine (B92270) core, a common scaffold in pharmacologically active compounds. L-methionine is a naturally occurring essential amino acid, offering a chiral backbone and a thioether functional group that can be susceptible to oxidation under certain conditions.

Optimized Synthetic Pathways for this compound

The synthesis of this compound is primarily achieved through the formation of an amide bond between 5-bromonicotinic acid and L-methionine.

Several established methods for amide bond formation can be employed. A common and effective approach involves the activation of the carboxylic acid group of 5-bromonicotinic acid to facilitate nucleophilic attack by the amino group of methionine.

Common Coupling Reagents and Conditions:

Coupling ReagentActivating Agent/AdditiveSolventTemperatureTypical Yield
Thionyl Chloride (SOCl₂)N/ADichloromethane (DCM), Tetrahydrofuran (THF)RefluxHigh
Carbodiimides (e.g., DCC, EDC)N-Hydroxysuccinimide (NHS), 1-Hydroxybenzotriazole (HOBt)Dichloromethane (DCM), Dimethylformamide (DMF)Room TemperatureGood to High
HATU, HBTUHünig's base (DIPEA)Dimethylformamide (DMF)Room TemperatureHigh

DCC: Dicyclohexylcarbodiimide, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

The use of thionyl chloride first converts the carboxylic acid to the more reactive acyl chloride. This intermediate then readily reacts with the amino group of methionine (often as its methyl or ethyl ester to protect the carboxyl group) in the presence of a base to neutralize the HCl byproduct. Alternatively, carbodiimide-based coupling agents in the presence of additives like NHS or HOBt can efficiently promote amide bond formation under milder conditions, minimizing side reactions. Peptide coupling reagents such as HATU and HBTU are also highly effective.

The synthesis requires careful consideration of the functional groups present in the starting materials.

Methionine's Carboxyl Group: To prevent self-condensation or other unwanted side reactions, the carboxylic acid of L-methionine is typically protected, often as a methyl or ethyl ester. This ester can be introduced via Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of acid). After the amide bond formation, the ester can be hydrolyzed under basic conditions (e.g., using LiOH or NaOH in a mixture of water and an organic solvent) to yield the final product.

Methionine's Thioether Group: The thioether in methionine's side chain is susceptible to oxidation to a sulfoxide (B87167), particularly under harsh reaction conditions. peptide.comnih.gov While generally stable under standard amide coupling conditions, the use of strong oxidizing agents should be avoided. biotage.com During the final deprotection or purification steps, care must be taken to prevent unwanted oxidation. nih.gov

Protection/Deprotection Scheme:

Functional GroupProtecting GroupIntroduction MethodRemoval Method
Methionine CarboxylMethyl Ester (Me)Methanol, Catalytic H₂SO₄, RefluxLiOH, H₂O/THF
Methionine CarboxylEthyl Ester (Et)Ethanol, Catalytic H₂SO₄, RefluxNaOH, H₂O/EtOH

Stereoselective Synthesis Approaches for Chiral Purity

Since the starting material is L-methionine, a key objective is to maintain its stereochemical integrity throughout the synthetic sequence. The α-carbon of amino acids can be prone to racemization, especially under harsh basic or acidic conditions or upon activation of the carboxyl group.

To minimize racemization, the following strategies are generally employed:

Mild Reaction Conditions: Using coupling reagents that operate at or below room temperature, such as EDC/HOBt or HATU, helps to preserve the stereochemistry.

Avoidance of Strong Bases: Strong bases can facilitate the deprotonation of the α-carbon, leading to racemization. The use of non-nucleophilic organic bases like diisopropylethylamine (DIPEA) is often preferred.

Protection of the Amino Group (if necessary): While in this specific synthesis the amino group is the nucleophile, in related syntheses where the carboxyl group of methionine is activated, the amino group would be protected with groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to prevent racemization.

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationship of this compound, analogues can be synthesized by modifying different parts of the molecule.

The pyridine ring offers several positions for modification to probe how changes in electronics and sterics affect biological activity. nih.gov

Halogen Atom Replacements: The bromine atom at the 5-position can be replaced with other halogens (e.g., chlorine, fluorine) or other functional groups through various cross-coupling reactions. For instance, Suzuki or Stille couplings can introduce alkyl, aryl, or heteroaryl groups. Buchwald-Hartwig amination could be used to introduce amino functionalities. These modifications can significantly alter the lipophilicity and electronic properties of the molecule.

Nitrogen Position Variations: While this would involve starting from a different nicotinic acid isomer, the synthesis of analogues where the nitrogen is at a different position in the pyridine ring (e.g., picolinic or isonicotinic acid derivatives) could provide valuable SAR data regarding the importance of the nitrogen's position for target binding.

Potential Pyridine Moiety Modifications for SAR Studies:

Modification TypeReagents/ReactionPotential Functional Group Introduced
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl, Heteroaryl
Stille CouplingOrganostannane, Pd catalystAlkyl, Aryl
Buchwald-Hartwig AminationAmine, Pd catalyst, basePrimary/Secondary Amine
Sonogashira CouplingTerminal alkyne, Pd/Cu catalysts, baseAlkyne

By systematically synthesizing and evaluating these analogues, a comprehensive understanding of the structural requirements for the desired biological activity can be established.

Modifications at the Methionine Moiety (e.g., side chain alterations, backbone modifications)

The methionine residue in this compound offers a versatile scaffold for chemical modifications, primarily centered around its unique thioether side chain. These modifications can influence the compound's physicochemical properties, such as polarity and conformation, and are of significant interest in medicinal chemistry and drug design.

One of the most common transformations of the methionine side chain is oxidation . The thioether is susceptible to oxidation, which can convert the apolar side chain into a more polar one. nih.gov This process can result in the formation of methionine sulfoxide and, upon further oxidation, methionine sulfone. nih.gov This transformation can be reversible in biological systems, suggesting a potential role as a biological switch. nih.gov

The flexibility of the methionine side chain, being unbranched, provides a high degree of conformational freedom. nih.govnih.gov This inherent flexibility can be a target for modification by introducing constraints or bulkier groups to influence its interaction with biological targets.

Recent advancements in photoredox catalysis have enabled site-selective functionalization of methionine residues. princeton.edu This technique allows for the introduction of various functional groups onto the methionine side chain, opening up possibilities for creating a diverse range of derivatives of this compound with tailored properties.

Modification TypeDescriptionPotential Outcome
Oxidation Conversion of the thioether to sulfoxide or sulfone.Increased polarity, potential for reversible biological activity.
Side Chain Alkylation Introduction of alkyl groups at the sulfur atom.Altered steric and electronic properties.
Conformational Restriction Introduction of cyclic structures or bulky groups to limit side chain rotation.Enhanced binding affinity or selectivity for biological targets.
Photoredox Functionalization Site-selective introduction of various functional groups.Creation of diverse derivatives with tailored properties.

Bioisosteric Replacements in this compound Derivatives

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties. acs.orgu-tokyo.ac.jpdrughunter.comnih.govnih.gov In the context of this compound, the methionine residue can be replaced with various bioisosteres to modulate its biological activity and metabolic stability.

A common bioisosteric replacement for methionine is norleucine , which is a straight-chain hydrocarbon side chain amino acid that lacks the thioether group of methionine. wikipedia.org This substitution removes the potential for oxidation at the sulfur atom, which can be a metabolic liability. wikipedia.org

Other potential bioisosteric replacements for the amide bond itself include various five-membered ring heterocycles such as 1,2,3-triazoles, oxadiazoles, and imidazoles. nih.gov These replacements can mimic the geometry and hydrogen bonding capabilities of the amide bond while offering improved metabolic stability. nih.gov

Bioisosteric ReplacementRationalePotential Advantage
Norleucine for Methionine Replacement of the thioether with an isosteric alkyl chain.Increased metabolic stability by preventing oxidation.
Homocysteine Introduction of a thiol group instead of a thioether.Potential for disulfide bond formation and altered reactivity.
Ethionine Replacement of the S-methyl group with an S-ethyl group.Altered lipophilicity and steric profile.
Heterocyclic Amide Isosteres (e.g., 1,2,3-triazole) Replacement of the amide bond.Improved metabolic stability and altered physicochemical properties.

Development of Green Chemistry Methodologies for this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.govijpsjournal.comresearchgate.net For the synthesis of this compound, several green chemistry approaches can be envisioned, drawing from methodologies developed for the synthesis of N-heterocycles and N-acyl amino acids.

The synthesis of nicotinoyl amino acid derivatives has been achieved using Fmoc solid-phase peptide synthesis (SPPS) . clockss.orgresearchgate.net While traditional SPPS can generate significant waste, greener modifications are being developed, such as the use of more environmentally benign solvents and reagents.

Enzymatic and biocatalytic methods offer a promising green alternative for amide bond formation. mdpi.com These methods operate under mild conditions and can exhibit high selectivity, reducing the need for protecting groups and minimizing by-product formation. The use of enzymes for the N-amidation of nitrogen-containing heterocyclic compounds is an active area of research. mdpi.com

Other green chemistry techniques that could be applied include:

Microwave-assisted synthesis: This can accelerate reaction rates, often leading to higher yields and reduced energy consumption. nih.gov

Solvent-free reactions: Conducting reactions in the absence of a solvent minimizes waste and can simplify purification. nih.gov

Heterogeneous catalysis: The use of solid-supported catalysts facilitates their recovery and reuse, reducing waste and cost. nih.gov

Green Chemistry ApproachDescriptionPotential Benefits
Modified Solid-Phase Synthesis Use of greener solvents and reagents in SPPS.Reduced environmental impact of the synthesis.
Enzymatic Synthesis Use of enzymes to catalyze the amide bond formation.High selectivity, mild reaction conditions, reduced waste.
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate the reaction.Faster reaction times, improved yields, lower energy consumption.
Solvent-Free Synthesis Performing the synthesis without a solvent.Reduced waste, simplified purification.
Heterogeneous Catalysis Use of reusable solid-supported catalysts.Catalyst recyclability, reduced waste.

Advanced Structural Characterization and Conformational Analysis of N 5 Bromo 3 Pyridinyl Carbonyl Methionine and Its Analogues

Single-Crystal X-ray Diffraction Studies for Solid-State Conformation

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state. While a crystal structure for N-[(5-bromo-3-pyridinyl)carbonyl]methionine has not been reported, analysis of related compounds provides significant insight into its likely solid-state conformation.

Studies on N-acetyl DL-methionine have shown that the amide linkage and the methionine side chain adopt specific conformations to maximize intermolecular interactions, such as hydrogen bonding. nih.gov The crystal structure of N-benzyl-N-nicotinoyl-nicotine amide reveals the spatial orientation of the nicotinoyl group, which, in the case of our target molecule, would be influenced by the presence of the bromine atom. doaj.org The bromine atom on the pyridine (B92270) ring is expected to participate in halogen bonding and other weak intermolecular interactions, which can significantly influence the crystal packing. acs.org In bromopyridine carboxamides, the planarity of the pyridine ring and the amide group is a common feature, with intermolecular hydrogen bonds often forming between the amide N-H and the carbonyl oxygen or the pyridine nitrogen. acs.org

The conformation of the methionine side chain is also a critical factor. In the solid state, methionine derivatives often adopt conformations that allow for efficient packing and intermolecular contacts involving the thioether group. nih.gov The interplay between the hydrogen bonds from the amide group, potential halogen bonds from the bromopyridine ring, and van der Waals interactions of the methionine side chain will ultimately dictate the crystal structure of this compound.

Table 1: Crystallographic Data for Analogous Compounds Note: This table is illustrative and compiled from data on analogous compounds.

Compound Crystal System Space Group Key Intermolecular Interactions
N-acetyl DL-methionine Monoclinic P2₁/c N-H···O hydrogen bonds
6-Bromopyridine-2-carboxamide Monoclinic P2₁/c N-H···N and N-H···O hydrogen bonds

Solution-State Conformational Analysis using Advanced Nuclear Magnetic Resonance (NMR) Techniques

In solution, molecules often exhibit greater conformational flexibility than in the solid state. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for elucidating the solution-state conformations of molecules like this compound.

These 2D NMR experiments detect through-space interactions between protons that are close in proximity, typically within 5 Å. researchgate.net For this compound, NOESY or ROESY spectra would be expected to show correlations between the protons on the pyridine ring and the protons of the methionine backbone and side chain. The presence or absence of specific cross-peaks can provide information about the preferred orientation of the nicotinoyl group relative to the methionine moiety. researchgate.net

For instance, NOE correlations between the pyridine ring protons and the α-proton or side-chain protons of methionine would indicate a folded or compact conformation in solution. researchgate.net The rotational barrier around the amide bond can also be investigated using dynamic NMR studies, which can provide information on the relative populations of different rotamers. nih.govnih.gov Molecular dynamics simulations coupled with NMR data can further refine the conformational ensemble of the molecule in solution, providing a more detailed picture of its dynamic behavior. nih.gov

Table 2: Expected NOE/ROE Correlations for Conformational Analysis Note: This table is predictive and based on general principles of NOESY/ROESY applied to the target molecule.

Interacting Protons Implied Conformation
Pyridine-H to Methionine-αH Folded conformation
Pyridine-H to Methionine-γCH₂ Extended or folded conformation, depending on specific pyridine proton
Pyridine-H to Methionine-εCH₃ Compact, folded conformation

Spectroscopic Investigations for Elucidating Intra- and Intermolecular Interactions

Vibrational and electronic spectroscopy provide valuable information about the bonding and electronic environment within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. The carbonyl (C=O) stretching mode of the amide group is particularly sensitive to its environment and typically appears in the region of 1630-1680 cm⁻¹. mdpi.com The exact position of this band can indicate the extent of hydrogen bonding involving the carbonyl group. researchgate.net The N-H stretching vibration, usually found around 3300 cm⁻¹, would also be indicative of hydrogen bonding. researchgate.net Characteristic vibrations of the bromopyridine ring would be observed in the fingerprint region (below 1500 cm⁻¹), including C-Br, C-N, and C=C stretching modes. nih.gov In studies of nicotinic acid, the C=O stretching band is observed around 1698 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The bromopyridine moiety is the primary chromophore in this compound. Pyridine and its derivatives typically exhibit π → π* transitions in the UV region. ijcrt.org The presence of the bromine atom and the carbonyl group will influence the position and intensity of these absorption bands. nih.gov It is expected that the compound will show characteristic absorption maxima in the UV range, and the solvent environment can cause shifts in these maxima (solvatochromism), providing further clues about the molecule's electronic structure. u-szeged.hu

Table 3: Characteristic Spectroscopic Data for Analogous Compounds Note: This table is a compilation of data from related structures to infer the properties of the target molecule.

Spectroscopic Technique Functional Group/Moiety Expected Wavenumber/Wavelength Reference Compound(s)
FT-IR Amide C=O stretch 1630-1680 cm⁻¹ N-acetyl amino acids
FT-IR Amide N-H stretch ~3300 cm⁻¹ General amides
FT-IR Pyridine ring vibrations 1400-1600 cm⁻¹ Nicotinic acid, Bromopyridines

Chiroptical Properties and Absolute Configuration Assignments

Since this compound is derived from the chiral amino acid methionine, it is a chiral molecule and will exhibit optical activity. Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemical aspects of chiral molecules. nih.gov

The CD spectrum of this compound would show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores, primarily the bromopyridinylcarbonyl group. researchgate.net The sign and magnitude of these Cotton effects are highly sensitive to the absolute configuration of the chiral center (the α-carbon of the methionine residue) and the preferred solution-state conformation of the molecule. researchgate.net

For N-acyl amino acids, the n → π* transition of the carboxyl group and the transitions of the aromatic acyl group give rise to characteristic CD signals. mdpi.com By comparing the experimental CD spectrum with that of related compounds of known absolute configuration, or through theoretical calculations of the CD spectrum, the absolute configuration (L or D) of the methionine moiety can be confirmed. doaj.org The exciton (B1674681) coupling method, where two or more chromophores interact, can also be a powerful tool for determining absolute configuration if the molecule adopts a conformation where the transition dipole moments of the chromophores are suitably oriented. doaj.org

Computational Conformational Analysis and Potential Energy Surface Mapping

Computational methods, such as ab initio and Density Functional Theory (DFT) calculations, are invaluable for exploring the conformational landscape of flexible molecules and for complementing experimental data.

For this compound, computational studies can be used to map its potential energy surface (PES) by systematically varying the key dihedral angles, such as those around the amide bond (ω) and the bonds of the methionine backbone (φ, ψ) and side chain (χ₁, χ₂, χ₃). These calculations can identify the low-energy conformers and the energy barriers between them. nih.gov

DFT calculations have been successfully used to study the rotational barriers in nicotinamide (B372718) and to investigate the structures of bromophenyl amides. researchgate.netnih.gov Such calculations for this compound would likely reveal the relative stabilities of different conformers, influenced by factors such as intramolecular hydrogen bonding, steric hindrance, and electrostatic interactions. The results of these calculations can be used to predict vibrational frequencies, NMR chemical shifts, and CD spectra, which can then be compared with experimental data on analogous compounds to validate the computational models. acs.org

Table 4: Key Dihedral Angles for Conformational Analysis Note: This table defines the principal dihedral angles relevant to the conformational analysis of the target molecule.

Dihedral Angle Definition Expected Influence on Conformation
φ (phi) C'-N-Cα-C' Defines the backbone conformation
ψ (psi) N-Cα-C'-N Defines the backbone conformation
ω (omega) Cα-C'-N-Cα Typically trans (~180°) for amides, but cis (~0°) is possible
χ₁ N-Cα-Cβ-Cγ Orientation of the methionine side chain
χ₂ Cα-Cβ-Cγ-S Orientation of the methionine side chain

Molecular Interaction Studies and Mechanistic Investigations of N 5 Bromo 3 Pyridinyl Carbonyl Methionine

In Vitro Ligand-Target Binding Kinetics and Thermodynamics

There is no published data on the in vitro ligand-target binding kinetics and thermodynamics of N-[(5-bromo-3-pyridinyl)carbonyl]methionine with any specific protein targets. Studies involving techniques to determine association and dissociation rate constants (k_on and k_off), and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of binding for this compound, have not been found.

Enzyme Inhibition or Activation Studies

No specific research is available that details the inhibitory or activatory effects of this compound on enzymes, including those of the methionine cycle. The methionine metabolic pathway is crucial for cellular function, and its enzymes are targets in various diseases. nih.govnih.gov However, the interaction of this specific compound with key enzymes like methionine adenosyltransferase (MAT) or S-adenosylhomocysteine hydrolase (SAHH) has not been characterized.

Receptor Binding Assays with Defined Biological Targets

There are no available receptor binding assays that have utilized this compound. While related structures containing a bromo-pyridinyl moiety have been investigated as ligands for nicotinic acetylcholine (B1216132) receptors, this specific methionine conjugate has not been similarly studied. nih.gov Consequently, its affinity (K_d) or inhibitory constants (K_i) for any G-protein coupled receptors, ion channels, or other biological targets are unknown.

Exploration of Molecular Mechanism of Action

Without target identification and binding data, the molecular mechanism of action for this compound remains unexplored. It is not known whether the compound would act as a competitive, non-competitive, or allosteric modulator of a target protein, or if it would engage in covalent modification.

Investigation of this compound's Influence on Specific Biochemical Pathways

There is a lack of studies investigating the influence of this compound on specific biochemical pathways in cell-free systems or isolated cellular components. The methionine cycle itself is a critical pathway involved in methylation and the production of antioxidants. nih.gov Inhibition of this cycle can lead to oxidative stress and impact cell survival. nih.gov However, the effect of this particular compound on such pathways has not been reported.

Protein-Ligand Interaction Characterization using Biophysical Techniques

No biophysical studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have been published for this compound. These methods are instrumental in elucidating the kinetics and thermodynamics of protein-ligand interactions, but their application to this compound has not been documented in the scientific literature. nih.gov

Cellular Uptake and Subcellular Distribution in Model Cell Lines

Information regarding the cellular uptake and subcellular distribution of this compound in model cell lines is not available. Mechanistic studies to understand how this compound might be transported across the cell membrane and where it localizes within the cell have not been published.

Structure Activity Relationship Sar and Ligand Design Principles for N 5 Bromo 3 Pyridinyl Carbonyl Methionine Derivatives

Identification of Key Pharmacophoric Features for Target Interaction

The essential pharmacophoric features of N-[(5-bromo-3-pyridinyl)carbonyl]methionine derivatives, which are crucial for their molecular interactions, can be dissected into several key components:

5-Bromo-3-pyridinyl Group: This unit is a critical recognition element. The pyridine (B92270) ring can engage in π-stacking and other non-covalent interactions with aromatic amino acid residues in a protein's binding site. The nitrogen atom acts as a hydrogen bond acceptor, providing a key interaction point. The bromine atom at the 5-position is particularly important; its size, lipophilicity, and ability to form halogen bonds can significantly enhance binding affinity and selectivity.

Amide Linker: The amide bond connecting the pyridinyl and methionine moieties is a rigid and planar structure. It serves as a crucial hydrogen bonding unit, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. This linker correctly orients the two main parts of the molecule for optimal interaction with the target.

Methionine Moiety: The methionine residue provides both chirality and a flexible side chain. The α-amino and carboxylate groups can form salt bridges or hydrogen bonds. The thioether-containing side chain is lipophilic and can fit into hydrophobic pockets within the binding site. The sulfur atom itself may also participate in specific interactions with the target.

Elucidation of Positional and Substituent Effects on Molecular Activity

Systematic modifications of the this compound structure have shed light on how changes in substituents and their positions affect biological activity.

Positional and Substituent Effects on the Pyridine Ring:

The placement and nature of the substituent on the pyridine ring are critical. The 5-bromo substitution is often found to be optimal for activity. Alterations at this and other positions tend to have a significant impact, as summarized in the table below.

Position of ModificationOriginal GroupModified GroupGeneral Effect on Activity
Pyridine C5BromoHydrogenSignificant decrease
Pyridine C5BromoChloroOften maintained or slightly decreased
Pyridine C5BromoMethylGenerally decreased
Pyridine C2 or C4HydrogenVarious SubstituentsTypically detrimental

These observations suggest that the electronic properties and steric bulk at the 5-position are finely tuned for optimal target engagement.

Modifications of the Methionine Side Chain:

Alterations to the methionine portion of the molecule also influence activity, indicating its important role in binding.

ModificationGeneral Effect on Activity
Replacement of L-methionine with other natural L-amino acidsActivity is often reduced or abolished, highlighting the specific role of the methionine side chain.
Modification of the thioether (e.g., oxidation to sulfoxide (B87167) or sulfone)Can decrease activity due to changes in polarity and geometry.
Use of methionine analogs (e.g., ethionine)May be tolerated, but often with reduced potency.

Assessment of Stereochemical Requirements for Optimal Molecular Recognition

Stereochemistry is a critical determinant of the biological activity of this compound derivatives. The chiral center at the α-carbon of the methionine residue dictates the three-dimensional arrangement of the molecule.

It has been consistently observed that the L-enantiomer, derived from the natural amino acid L-methionine, is significantly more active than the D-enantiomer. This stereoselectivity strongly implies that the target's binding site is chiral and that a precise spatial orientation of the substituents around the chiral center is necessary for effective molecular recognition. The specific arrangement of the carboxyl group, the amino group, and the side chain of the L-methionine derivative allows for a more favorable and energetically stable interaction with the protein target. This is a common phenomenon in medicinal chemistry, where the biological activity of chiral molecules is often confined to a single enantiomer.

Rational Design Strategies for Enhanced Binding and Specificity

Based on the SAR findings, several rational design strategies can be employed to enhance the binding affinity and selectivity of this compound analogs.

Bioisosteric Replacements: The bromine atom can be replaced with other chemical groups that have similar electronic and steric properties. For example, a trifluoromethyl group or a cyano group could be explored to modulate lipophilicity and potentially form different interactions with the target.

Conformational Constraint: The flexibility of the methionine side chain can be reduced by incorporating it into a cyclic structure. This pre-organizes the molecule into a bioactive conformation, which can lead to a significant increase in potency by reducing the entropic penalty upon binding.

Structure-Based Design: If the three-dimensional structure of the biological target is available, computational techniques such as molecular docking can be used to visualize the binding mode of this compound. This allows for the in-silico design of new derivatives with improved interactions, such as additional hydrogen bonds or enhanced hydrophobic contacts, before undertaking their chemical synthesis.

Application of Fragment-Based and Scaffold-Hopping Approaches to the this compound Template

To explore novel chemical space and identify new lead compounds, fragment-based and scaffold-hopping strategies can be applied to the this compound template.

Fragment-Based Approach: The molecule can be conceptually broken down into its constituent fragments, such as 5-bromonicotinic acid and L-methionine. These smaller fragments can be screened for weak binding to the target protein. Hits can then be optimized and linked together to generate novel, potent molecules that retain the key binding interactions of the original compound.

Scaffold Hopping: This strategy involves replacing the central pyridine-amide-methionine core with a different chemical scaffold while maintaining the essential pharmacophoric features in the correct spatial orientation. The goal is to discover new chemical series with improved properties, such as enhanced metabolic stability, better oral bioavailability, or a more favorable intellectual property position. For instance, the pyridine ring could be replaced by other five- or six-membered heterocycles, or the amide bond could be substituted with a bioisostere like a reverse amide or a triazole.

These advanced approaches provide powerful tools for leveraging the SAR information of the this compound template to design next-generation molecules with superior properties.

Computational Chemistry and Cheminformatics Approaches in N 5 Bromo 3 Pyridinyl Carbonyl Methionine Research

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For N-[(5-bromo-3-pyridinyl)carbonyl]methionine, this method is crucial for identifying potential protein targets and understanding the specific interactions that govern its binding affinity. By simulating the docking process, researchers can elucidate the binding mode and predict the strength of the interaction, often expressed as a docking score or binding energy.

Key interactions that can be predicted include:

Hydrogen bonds: The carbonyl and amine groups of the methionine backbone, as well as the nitrogen atom in the pyridine (B92270) ring, are potential hydrogen bond donors and acceptors.

Halogen bonds: The bromine atom on the pyridine ring can form halogen bonds with electron-rich atoms in the protein's binding pocket.

Hydrophobic interactions: The methionine side chain and the pyridinyl ring can engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-stacking: The aromatic pyridine ring can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These predictions are fundamental for structure-based drug design, allowing for the rational modification of this compound to enhance its binding to a specific target.

Table 1: Predicted Interactions of this compound with a Hypothetical Kinase Target This table presents illustrative data typical of a molecular docking study.

Interaction Type Ligand Atom/Group Involved Protein Residue Involved Distance (Å)
Hydrogen Bond Carbonyl Oxygen Lysine-72 (Backbone NH) 2.9
Hydrogen Bond Pyridine Nitrogen Cysteine-145 (Side Chain OH) 3.1
Halogen Bond Bromine Glycine-70 (Backbone C=O) 3.2
Hydrophobic Interaction Methionine Side Chain Leucine-120, Valine-88 N/A
Pi-Stacking Pyridinyl Ring Phenylalanine-146 4.5

Molecular Dynamics Simulations for Conformational Ensembles and Binding Site Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound and its target over time. By simulating the movements of atoms and molecules, MD can explore the conformational flexibility of this compound and the stability of its interaction with a protein.

MD simulations can be used to:

Assess the stability of the docked pose, ensuring that the predicted interactions are maintained over a period of nanoseconds or even microseconds.

Analyze the flexibility of different parts of the molecule, identifying which regions are rigid and which can adopt multiple conformations.

Investigate the role of water molecules in mediating the ligand-protein interaction.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

These simulations provide a more realistic representation of the biological environment and can reveal subtle but critical aspects of the binding process that are missed by static docking methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a class of compounds that includes this compound, researchers can predict the activity of new, unsynthesized analogues.

The process involves:

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity.

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

A validated QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, significantly streamlining the drug discovery process.

Virtual Screening and De Novo Design of Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. For this compound, this can be done in two ways:

Ligand-based virtual screening: Searching for compounds that are structurally similar to this compound.

Structure-based virtual screening: Docking large numbers of compounds into the binding site of a target protein to identify those with the best predicted binding affinity.

De novo design, on the other hand, involves designing novel molecules from scratch. Algorithms can be used to "grow" molecules within the constraints of a protein's binding site, generating entirely new chemical entities that are optimized for binding. These approaches can lead to the discovery of novel analogues of this compound with improved potency, selectivity, or pharmacokinetic properties.

In Silico Prediction of Molecular Behavior and Interaction Potentials (e.g., ADMET-related descriptors for theoretical understanding)

Beyond predicting a compound's activity at a specific target, computational methods can also forecast its behavior within a biological system. This is often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. For this compound, various molecular descriptors can be calculated to provide a theoretical understanding of its drug-likeness.

Table 2: In Silico ADMET Profile Prediction for this compound This table presents illustrative data typical of ADMET prediction software.

Property Predicted Value/Class Interpretation
Molecular Weight (g/mol) 317.18 Within Lipinski's rule of five (<500)
LogP (Octanol/Water Partition) 1.85 Indicates good balance of hydrophilicity/lipophilicity
Hydrogen Bond Donors 2 Within Lipinski's rule of five (<5)
Hydrogen Bond Acceptors 4 Within Lipinski's rule of five (<10)
Polar Surface Area (Ų) 85.7 Suggests good potential for cell membrane permeability
Aqueous Solubility (logS) -2.5 Moderately soluble
Blood-Brain Barrier Permeation Low Unlikely to cross into the central nervous system
CYP2D6 Inhibition Non-inhibitor Low risk of drug-drug interactions via this enzyme

Machine Learning and Artificial Intelligence Applications in Compound Discovery and Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry. These advanced algorithms can learn from vast datasets to perform a variety of tasks relevant to the study of this compound:

Predictive Modeling: Building more accurate and robust QSAR and ADMET models than traditional statistical methods.

Generative Models: Designing novel molecules with desired properties, going beyond simple modifications of an existing scaffold.

Reaction Prediction: Suggesting efficient synthetic routes for this compound and its analogues.

Image Analysis: Automating the analysis of high-content screening images to assess the compound's effects on cells.

By leveraging AI and ML, researchers can accelerate the entire discovery and optimization pipeline, from initial hit identification to the selection of a preclinical candidate. These technologies hold the potential to unlock new insights into the therapeutic potential of this compound and its derivatives.

Analytical Methodologies for the Investigation and Quantification of N 5 Bromo 3 Pyridinyl Carbonyl Methionine in Research Matrices

Development of Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for the separation and purity assessment of N-[(5-bromo-3-pyridinyl)carbonyl]methionine. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Supercritical Fluid Chromatography (SFC) are powerful techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly employed technique for the analysis of N-acyl amino acid derivatives. The separation is typically achieved on C18 columns. A study on nicotinoyl amino acid derivatives utilized reversed-phase HPLC for purification, highlighting its efficacy. clockss.orgresearchgate.net For methionine derivatives, mixed-mode stationary phases that combine reversed-phase and ion-exchange mechanisms can also be effective. researchgate.net

ParameterConditionReference
Column C18, 4.6 mm x 250 mm researchgate.net
Mobile Phase Acetonitrile (B52724) and 0.1% acetic acid in water (gradient elution) researchgate.net
Flow Rate 0.8 mL/min researchgate.net
Detection UV at 254 nm researchgate.net
Injection Volume 10 µL researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it a cornerstone for the analysis of modified amino acids. nih.gov It is particularly useful for identifying and quantifying this compound at low concentrations in complex mixtures. The use of formic acid or ammonium (B1175870) acetate (B1210297) in the mobile phase is common to ensure compatibility with mass spectrometry.

Supercritical Fluid Chromatography (SFC): SFC offers a green alternative to normal-phase HPLC for the separation of polar compounds. While specific applications for this compound are not widely documented, its utility for the purification of polar molecules suggests it as a viable technique.

Advanced Mass Spectrometry for Structural Confirmation and Quantitative Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide detailed structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. This is crucial for confirming the identity of this compound and distinguishing it from isobaric interferences. The presence of a bromine atom in the molecule results in a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity), which is a key signature in the mass spectrum. youtube.com

Tandem Mass Spectrometry (MS/MS): In MS/MS, a precursor ion corresponding to the protonated or deprotonated molecule of interest is selected and fragmented to produce a series of product ions. The fragmentation pattern provides a wealth of structural information. For this compound, characteristic fragmentation would involve cleavage of the amide bond, loss of the methionine side chain, and fragmentation of the bromopyridine ring. These fragmentation patterns are essential for definitive identification and can be used to develop highly selective quantitative methods using Multiple Reaction Monitoring (MRM).

Precursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
[M+H]+Fragment 1 (loss of H2O), Fragment 2 (loss of CO), Fragment 3 (bromopyridinyl cation)20-40
[M-H]-Fragment 1 (loss of CO2), Fragment 2 (methionine anion)15-35

Spectroscopic Methods for Quantitative Analysis in Research Contexts

Spectroscopic techniques such as UV-Vis spectrophotometry and fluorescence spectroscopy can be employed for the quantification of this compound, particularly after chromatographic separation.

UV-Vis Spectrophotometry: The bromopyridine moiety in the molecule imparts a characteristic UV absorbance. This property can be exploited for quantitative analysis following HPLC separation. The maximum absorbance wavelength (λmax) for nicotinic acid derivatives is typically in the range of 260-270 nm. nih.gov

Fluorescence Spectroscopy: While the native fluorescence of this compound may be limited, derivatization with a fluorescent tag can significantly enhance sensitivity. Alternatively, the interaction of the compound with other molecules can sometimes be monitored by changes in fluorescence, as has been demonstrated for other nicotinoyl amino acid derivatives in DNA-binding studies. clockss.org

Bioanalytical Method Development for In Vitro and Cellular Mechanistic Studies

The quantification of this compound in biological matrices such as cell lysates or enzyme assay mixtures is critical for in vitro and cellular studies. LC-MS/MS is the gold standard for such applications due to its high sensitivity and selectivity. nih.govbevital.noresearchgate.net

A typical bioanalytical method would involve:

Sample Preparation: Protein precipitation or solid-phase extraction to remove interfering matrix components.

Chromatographic Separation: Reversed-phase UPLC for fast and efficient separation.

Mass Spectrometric Detection: Tandem mass spectrometry operating in MRM mode for selective and sensitive quantification.

The development of such a method requires careful optimization of extraction recovery, matrix effects, and chromatographic conditions to ensure accuracy and precision. nih.gov

ParameterDescription
Matrix Cell Lysate, Enzyme Assay Buffer
Extraction Protein precipitation with acetonitrile or methanol, or Solid-Phase Extraction (SPE)
Chromatography UPLC with a C18 column
Detection ESI-MS/MS (MRM mode)
Internal Standard A stable isotope-labeled analog of the analyte

Sample Preparation and Derivatization Strategies for Complex Research Samples

Effective sample preparation is paramount for accurate and reliable analysis of this compound, especially in complex biological or environmental samples. The choice of technique depends on the nature of the sample matrix and the concentration of the analyte.

Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up and concentrating the analyte from complex matrices. Reversed-phase or mixed-mode SPE cartridges can be used to selectively retain this compound while washing away interfering substances. researchgate.net

Liquid-Liquid Extraction (LLE): LLE can also be employed for sample cleanup, where the analyte is partitioned between two immiscible liquid phases based on its solubility.

Derivatization: Derivatization can be used to improve the chromatographic properties or enhance the detection sensitivity of the analyte. For example, esterification of the carboxylic acid group can improve its volatility for gas chromatography, although LC-based methods are more common for this type of molecule. For UV or fluorescence detection, derivatization with a chromophore or fluorophore can significantly lower the limits of detection.

Pre Clinical and Investigational Applications of N 5 Bromo 3 Pyridinyl Carbonyl Methionine As a Research Probe

Utilization as a Chemical Probe for Target Identification and Validation in Mechanistic Biology

No information is publicly available regarding the use of N-[(5-bromo-3-pyridinyl)carbonyl]methionine for identifying and validating biological targets.

Application in Elucidating Specific Biochemical Pathways and Cellular Processes (in vitro or ex vivo model systems)

There is no documented evidence of this compound being used to clarify biochemical pathways or cellular functions in in vitro or ex vivo models.

Development of this compound for High-Throughput Screening Assays and Tool Compounds

The development and application of this compound in high-throughput screening assays or as a tool compound are not described in the available literature.

Potential for Radiolabeled Analogues as Research Tracers (non-clinical imaging or binding studies)

There is no information on the synthesis or use of radiolabeled versions of this compound for research purposes.

Contribution to Fundamental Understanding of Molecular Recognition and Biological Function

The contribution of this compound to the basic science of molecular recognition and biological function has not been detailed in any accessible research.

Future Directions and Unexplored Avenues in N 5 Bromo 3 Pyridinyl Carbonyl Methionine Research

Exploration of Novel Synthetic Pathways and Biocatalytic Approaches

The future synthesis of N-[(5-bromo-3-pyridinyl)carbonyl]methionine and its analogs could move beyond traditional chemical methods towards more sustainable and efficient strategies. A key area for exploration is the development of biocatalytic pathways. Enzymes offer high selectivity and milder reaction conditions compared to conventional synthesis. ukri.orgrsc.org Research could focus on identifying or engineering enzymes, such as ligases or acyltransferases, capable of coupling 5-bromonicotinic acid with methionine or its derivatives. Such biocatalytic routes could provide a greener alternative to standard organic synthesis protocols. rsc.org

Furthermore, leveraging renewable resources for the synthesis of the pyridine (B92270) core is a promising long-term goal. Research into the generation of substituted pyridines from biomass-derived precursors could eventually be integrated into the synthesis of compounds like this compound. ukri.org The development of one-pot biocatalytic processes, where multiple enzymatic steps are combined, could significantly streamline the production of this and related compounds. rsc.org

Synthetic Approach Potential Advantages Key Research Areas
Biocatalysis High selectivity, Milder reaction conditions, Reduced environmental impactEnzyme discovery and engineering, Optimization of reaction conditions
Chemoenzymatic Synthesis Combines the efficiency of chemical synthesis with the selectivity of biocatalysisIntegration of chemical and enzymatic steps, Development of compatible reaction systems
Flow Chemistry Improved reaction control, Enhanced safety, ScalabilityDevelopment of continuous flow reactors for amidation, In-line purification techniques

Identification of Additional Molecular Targets and Undiscovered Biological Activities

The biological activities of this compound are largely uncharted territory. The pyridine nucleus is a common feature in many biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial and anti-inflammatory effects. nih.govnih.govmdpi.com The presence of the methionine moiety, an essential amino acid, may influence cellular uptake and metabolism, potentially leading to novel biological effects. nih.gov

Future research should focus on broad-spectrum screening to identify potential biological activities. This could include assays for antimicrobial activity against various bacterial and fungal strains, as nicotinic acid derivatives have shown promise in this area. nih.govresearchgate.netmdpi.com Additionally, given that some nicotinic acid derivatives exhibit anti-inflammatory properties, investigating the effect of this compound on inflammatory pathways and cytokine production would be a valuable pursuit. nih.gov The bromopyridine scaffold is also found in compounds with insecticidal properties, suggesting another possible avenue for investigation. acs.org

Potential Biological Activity Rationale Suggested Screening Methods
Antimicrobial Nicotinic acid and its derivatives have known antimicrobial properties. nih.govresearchgate.netMinimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi.
Anti-inflammatory Some nicotinic acid derivatives have demonstrated anti-inflammatory effects. nih.govIn vitro assays measuring inflammatory cytokine levels (e.g., TNF-α, IL-6) in stimulated immune cells.
Enzyme Inhibition The pyridine scaffold is present in many enzyme inhibitors.Activity assays against a panel of relevant enzymes, such as kinases or proteases.
Insecticidal Bromopyridine derivatives are used as insecticides. acs.orgBioassays against common agricultural pests.

Integration with Advanced Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, its integration with advanced omics technologies is crucial. Proteomics, in particular, can be employed to identify the protein targets of this compound. By immobilizing the molecule on a solid support, it can be used as an affinity probe to capture interacting proteins from cell lysates. nih.gov Subsequent identification of these proteins by mass spectrometry can provide a global view of the compound's potential targets. nih.gov

Metabolomics studies could reveal how this compound affects cellular metabolic pathways. Given its methionine component, it may influence one-carbon metabolism or other pathways involving this amino acid. nih.govaboutnad.com Transcriptomics (e.g., RNA-seq) could further elucidate the cellular response to treatment with the compound by identifying changes in gene expression. A systems-level approach, combining data from proteomics, metabolomics, and transcriptomics, would provide a holistic view of the compound's mechanism of action.

Development of this compound as a Tool for Chemoproteomics or Activity-Based Protein Profiling

This compound could be developed into a valuable tool for chemical biology research, particularly in the fields of chemoproteomics and activity-based protein profiling (ABPP). nih.govnih.govwikipedia.orgfrontiersin.org ABPP utilizes chemical probes to assess the functional state of enzymes within complex biological systems. nih.gov By modifying the structure of this compound to include a reactive "warhead" and a reporter tag, it could be transformed into an activity-based probe.

The pyridine moiety itself can act as a tunable electrophile, capable of reacting with specific amino acid residues, such as cysteine, on target proteins. nih.gov This reactivity can be modulated by altering the electronic properties of the pyridine ring system. nih.gov The development of this compound-based probes could enable the profiling of specific enzyme families, leading to the discovery of new drug targets and a better understanding of enzyme function. nih.govnih.govbiorxiv.org Such probes could also be used in competitive profiling experiments to identify the targets of other small molecules. nih.gov

Probe Type Modification to this compound Potential Application
Affinity-based Probe Immobilization on a solid support (e.g., beads).Identification of binding partners from cell lysates. nih.gov
Activity-based Probe Addition of a reactive group (warhead) and a reporter tag (e.g., biotin (B1667282) or a fluorophore).Covalent labeling and identification of active enzymes. nih.gov
Photoaffinity Probe Incorporation of a photo-activatable group.Covalent labeling of target proteins upon UV irradiation. nih.gov

Interdisciplinary Collaborative Opportunities in Chemical Biology and Material Science

The unique structure of this compound, featuring a pyridine-amide linkage, opens up possibilities for interdisciplinary collaborations, particularly in chemical biology and material science. Pyridine-amide based ligands are known to form discrete supramolecular assemblies with metal ions. nih.gov The coordination chemistry of this compound with various transition metals could be explored to create novel molecular architectures with interesting catalytic or material properties. nih.govresearchgate.net

In the realm of material science, pyridine-containing polyamides have been investigated for the development of polymer metal complexes with unique photoelectric and magnetic properties. globethesis.com The incorporation of this compound into polymer backbones could lead to new functional materials. Furthermore, the adsorption behavior of pyridine amide derivatives on metal surfaces has been studied, suggesting potential applications in areas such as corrosion inhibition or surface modification. mdpi.com Collaborative efforts between chemists, biologists, and material scientists will be essential to fully explore these exciting and unconventional applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(5-bromo-3-pyridinyl)carbonyl]methionine, and what key parameters influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves coupling 5-bromopyridine-3-carboxylic acid derivatives with methionine via amide bond formation. Key steps include:

  • Activation of the carboxylic acid group using reagents like HATU or EDCl/HOBt to facilitate nucleophilic substitution.
  • Reaction with methionine under controlled pH (7–9) to prevent racemization of the amino acid .
  • Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization.
    • Critical Parameters : Temperature (optimal range: 0–25°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 acid-to-amine) to minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Identify pyridine protons (δ 8.2–8.8 ppm) and methionine’s methyl groups (δ 1.8–2.2 ppm).
  • ¹³C NMR : Confirm carbonyl resonance (δ 165–170 ppm) and brominated pyridine carbons (δ 120–140 ppm) .
  • IR : Look for amide C=O stretch (~1650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ and bromine isotope patterns .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data for this compound’s electronic properties?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model HOMO-LUMO gaps and compare with experimental UV-Vis spectra .
  • Use natural bond orbital (NBO) analysis to investigate hyperconjugative interactions affecting charge distribution, particularly around the bromine atom and carbonyl group .
  • Validate computational models with X-ray crystallography to resolve steric or electronic mismatches .

Q. How can the bioactivity of this compound be systematically evaluated against enzymatic targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays :
  • Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to target enzymes like kinases or proteases.
  • Calculate IC₅₀ values via dose-response curves (concentration range: 1 nM–100 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • Molecular Dynamics Simulations : Model ligand-enzyme interactions to identify critical binding residues and guide structure-activity relationship (SAR) studies .

Q. What experimental approaches can address contradictory solubility data reported for this compound in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Perform phase-solubility studies using HPLC or gravimetric analysis under controlled conditions (25°C, inert atmosphere).
  • Explore co-solvent systems (e.g., DMSO/water mixtures) to enhance solubility for biological assays .
  • Use Hansen solubility parameters to correlate solvent polarity with compound dissolution behavior .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data regarding the compound’s stereochemical configuration?

  • Methodological Answer :

  • Employ 2D NMR techniques (e.g., NOESY or ROESY) to detect spatial proximity between protons, confirming or refuting proposed stereochemistry .
  • Compare experimental optical rotation values with computational predictions (e.g., TDDFT) to resolve chiral center ambiguities .
  • Synthesize enantiopure derivatives and analyze their bioactivity to infer configuration-activity relationships .

Application-Oriented Questions

Q. What modifications to the methionine or pyridine moiety could enhance this compound’s stability in physiological environments?

  • Methodological Answer :

  • Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to reduce nucleophilic aromatic substitution susceptibility .
  • Replace methionine’s thioether with a sulfone group to mitigate oxidative degradation .
  • Conduct accelerated stability testing (40°C/75% RH) to validate modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.